molecular formula C12H17ClO B13270298 2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol

2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol

Cat. No.: B13270298
M. Wt: 212.71 g/mol
InChI Key: MIFCGVNYXMHYCT-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H17ClO It is a chlorinated derivative of ethan-1-ol, featuring a 2,5-diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-diethylphenyl)ethan-1-ol. This can be achieved through the reaction of 1-(2,5-diethylphenyl)ethan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-chloro-1-(2,5-diethylphenyl)ethanone.

    Reduction: Reduction reactions can convert the compound to 2-chloro-1-(2,5-diethylphenyl)ethane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-1-(2,5-diethylphenyl)ethanone

    Reduction: 2-Chloro-1-(2,5-diethylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-ol
  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol
  • 2-Chloro-1-(2,5-diisopropylphenyl)ethan-1-ol

Uniqueness

2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to the presence of the 2,5-diethylphenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2-chloro-1-(2,5-diethylphenyl)ethanol

InChI

InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3

InChI Key

MIFCGVNYXMHYCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C(CCl)O

Origin of Product

United States

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